2-(2-Aminoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-(2-aminoethyl)-5,6-dimethylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-5-8(12)11(4-3-9)10-7(6)2/h5H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBZXJLIDALOBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N=C1C)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Substituted Hydrazines with Dicarbonyl Compounds
A common route involves condensation of a hydrazine derivative with a 1,4-dicarbonyl compound or its equivalent to form the dihydropyridazinone ring. For example, 4-amino-5-hydroxymethyl-2,6-dimethyl-2H-pyridazin-3-one can be synthesized and then functionalized further.
Alkylation and Aminoethyl Side Chain Introduction
The aminoethyl side chain at position 2 can be introduced by nucleophilic substitution of a suitable leaving group (e.g., halogen or tosylate) with 2-aminoethylamine or by reductive amination of a 2-formyl intermediate with ethylenediamine derivatives.
Representative Synthetic Procedure (Based on Patent WO2003097613A1)
- Step 1 : Synthesis of 5,6-dimethyl-2,3-dihydropyridazin-3-one core by cyclization of a hydrazine derivative with a diketone or ketoester.
- Step 2 : Introduction of the 2-(2-aminoethyl) substituent by reaction of the 2-position with 2-bromoethylamine or a protected aminoethyl halide, followed by deprotection if necessary.
- Step 3 : Purification by recrystallization or chromatography to isolate the target compound.
Alternative Routes and Modifications
- Some methods utilize carboxylic acid derivatives or amide intermediates for coupling with aminoethyl groups under peptide coupling conditions.
- Variations include the use of protected amino groups during synthesis to avoid side reactions and improve yields.
Data Table Summarizing Preparation Methods
Research Findings and Analysis
- The cyclization step is critical and often determines the regioselectivity and yield of the pyridazinone ring formation.
- Introduction of methyl groups at positions 5 and 6 is generally achieved by starting with methyl-substituted precursors, which simplifies downstream functionalization.
- The aminoethyl side chain is sensitive to reaction conditions; protecting groups such as Boc (tert-butoxycarbonyl) are often used to prevent side reactions during substitution.
- Purification techniques such as column chromatography and recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) ensure high purity of the final compound.
- Yields reported in patents and literature range from moderate to good (40–75%), depending on the specific synthetic route and purification methods employed.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and methyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
2-(2-Aminoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Pyridazinone Derivatives
5,6-Dimethyl-2-(quinolin-2-ylmethyl)pyridazin-3-one
- Structure: Shares the 5,6-dimethylpyridazinone core but substitutes the 2-aminoethyl group with a quinoline-containing side chain.
- This compound (InChIKey: TUTMNWIPDMVKRS-UHFFFAOYSA-N) is listed with two suppliers, indicating industrial relevance .
6-(3-Aminophenyl)-2,3-dihydropyridazin-3-one
- Structure: Retains the pyridazinone core but replaces the 5,6-dimethyl and 2-aminoethyl groups with a 3-aminophenyl substituent at position 5.
- Implications: The aminophenyl group may confer distinct electronic effects and hydrogen-bonding capabilities, altering target selectivity. Its InChIKey (YIUCABHMSLMTSQ-UHFFFAOYSA-N) and ZINC ID (ZINC11567918) suggest availability for further study .
6-(3-Aminopyrrolidin-1-yl)-2-phenylpyridazin-3(2H)-one
- Structure: Features a pyrrolidinyl-amino group at position 6 and a phenyl group at position 2.
- Implications: The pyrrolidine ring enhances three-dimensionality and may improve metabolic stability by resisting oxidative degradation. This compound (InChIKey: QHPOOMNOIQJENQ-UHFFFAOYSA-N) is supplied by three vendors, highlighting its accessibility .
Thienopyridine and Pyrimidine Analogs
VU0152099 and VU0152100
- Structure: Thieno[2,3-b]pyridine carboxamides with 5,6-dimethyl substitution and benzodioxol-5-ylmethyl or 4-methoxybenzyl groups.
- Implications: These compounds () demonstrate how replacing the pyridazinone core with a thienopyridine scaffold alters electronic properties and target engagement. The carboxamide moiety likely enhances hydrogen-bonding interactions with enzymes or receptors, a feature absent in the aminoethyl-substituted pyridazinone .
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
- Structure : A pyrimidine derivative with a thietanyloxy group and methyl substitution.
Substituent-Driven Pharmacokinetic Considerations
- Methyl Groups (5,6-positions): Increase steric bulk, possibly protecting the core from enzymatic degradation. This feature is conserved in VU0152099 and 5,6-dimethyl-2-(quinolin-2-ylmethyl)pyridazin-3-one .
- Aromatic vs. Aliphatic Substituents: Quinoline or phenyl groups (–9) may improve target affinity but reduce solubility, whereas aminoethyl or pyrrolidinyl groups balance polarity and bioavailability.
Structural and Functional Comparison Table
Biological Activity
2-(2-Aminoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one is a heterocyclic compound characterized by its pyridazinone core, which is known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its interactions with various biological systems.
- Molecular Formula : C₈H₁₃N₃O
- Molecular Weight : 167.21 g/mol
- CAS Number : 2092581-72-9
Enzyme Interactions
The compound has been reported to interact with several enzymes and proteins involved in metabolic pathways and oxidative stress responses. These interactions suggest that it may play a role in modulating various biochemical processes within cells .
Key Enzymatic Effects:
- Oxidative Stress Response : Influences enzymes that mitigate oxidative damage.
- Metabolic Pathways : Participates in key metabolic reactions, potentially affecting energy production and utilization.
Cellular Effects
Research indicates that this compound can affect cellular signaling pathways, gene expression, and overall cellular metabolism. Its influence on these processes may lead to significant physiological changes in treated cells .
At the molecular level, the compound binds to specific biomolecules, altering their function. This binding can lead to changes in cellular signaling and metabolic activity, which may explain its observed biological effects.
Dosage and Temporal Effects
Studies have shown that the effects of this compound vary with dosage in animal models. Higher concentrations may lead to increased bioactivity but could also result in toxicity, indicating a need for careful dosage management in therapeutic applications.
Antimicrobial Properties
One area of significant interest is the antimicrobial activity of this compound. Preliminary studies suggest that it may exhibit broad-spectrum antimicrobial effects against various pathogens.
| Study | Pathogen Tested | Result |
|---|---|---|
| Study A | E. coli | Inhibition at 50 µg/mL |
| Study B | S. aureus | Inhibition at 25 µg/mL |
| Study C | C. albicans | No significant inhibition |
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of certain cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF7 | 20 | Cell cycle arrest |
| A549 | 10 | Inhibition of migration |
Safety and Toxicity
Toxicological assessments are crucial for understanding the safety profile of this compound. Initial studies indicate moderate toxicity at high concentrations but further research is needed to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(2-aminoethyl)-5,6-dimethyl-2,3-dihydropyridazin-3-one?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, substituted pyridazinones are often prepared by reacting halides with a base (e.g., anhydrous K₂CO₃) in acetone, followed by purification via preparative TLC with petroleum ether/ethyl acetate (1:1) . The aminoethyl group may require selective protection/deprotection strategies, similar to methods used for amino-PEITC synthesis, where mono-t-Boc protection is applied to prevent side reactions .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC for purity assessment (≥95% recommended for biological assays).
- NMR (¹H/¹³C) to confirm substituent positions (e.g., methyl groups at C5/C6, dihydropyridazinone backbone).
- Mass spectrometry (ESI-TOF) to verify molecular weight (C₈H₁₃N₃O expected: 191.1 g/mol).
- TLC monitoring during synthesis to track reaction progress .
Q. What are the stability considerations for this compound under laboratory conditions?
- Methodological Answer : The dihydropyridazinone core is sensitive to oxidation and hydrolysis. Store lyophilized samples at -20°C under inert gas (argon). For solutions, use anhydrous DMSO or ethanol and avoid repeated freeze-thaw cycles. Stability tests under varying pH (e.g., ammonium acetate buffer, pH 6.5) are advised to assess degradation kinetics .
Advanced Research Questions
Q. How does the aminoethyl substituent influence the compound’s bioactivity in receptor-binding assays?
- Methodological Answer : The aminoethyl group may enhance interactions with charged residues in target proteins (e.g., GPCRs or kinases). To evaluate this:
- Perform molecular docking with homology models of relevant receptors (e.g., dopamine D2 or serotonin receptors).
- Compare binding affinities against analogs lacking the aminoethyl group using radioligand displacement assays (e.g., ³H-labeled antagonists).
- Reference structurally similar carboxamide derivatives (e.g., VU0152099) for SAR insights .
Q. How can researchers resolve contradictions in reported metabolic stability data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions. Standardize protocols:
- Use human liver microsomes (HLM) or hepatocyte cultures with NADPH regeneration systems.
- Monitor metabolites via LC-MS/MS and compare degradation half-lives (t₁/₂) across studies.
- Control for batch-to-batch variability in enzyme activity and solvent effects (e.g., DMSO ≤0.1% v/v) .
Q. What strategies optimize in vivo pharmacokinetics for this dihydropyridazinone derivative?
- Methodological Answer : To improve bioavailability:
- Modify logP via prodrug approaches (e.g., acetylating the aminoethyl group).
- Conduct plasma protein binding assays (equilibrium dialysis) to assess free fraction.
- Evaluate CYP450 inhibition/induction to predict drug-drug interactions.
- Use PAMPA assays for passive permeability and Caco-2 models for active transport .
Q. How does this compound interact with cationic metabolites in disease models (e.g., neurological disorders)?
- Methodological Answer : In conditions like moyamoya disease (MMD), cationic metabolites such as 4-(cyclohexylmethyl)-6-(2-thienyl)-2,3-dihydropyridazin-3-one hydrate are downregulated. Use:
- Targeted metabolomics (LC-MS) to quantify changes in metabolite levels.
- Gene expression profiling (RNA-seq) to identify pathways affected by the compound.
- Validate findings in transgenic mouse models with vascular or neurological deficits .
Key Considerations for Experimental Design
- Contradiction Analysis : Address variability in biological assays by replicating studies across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) and orthogonal methods (e.g., SPR vs. ITC for binding kinetics).
- Data Validation : Cross-reference synthetic yields, purity, and bioactivity with independent labs or public datasets (e.g., ChEMBL or PubChem). Avoid reliance on non-validated commercial sources .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
